An In-Depth Technical Guide to m-PEG11-NHS Ester: Structure, Properties, and Applications in Bioconjugation
An In-Depth Technical Guide to m-PEG11-NHS Ester: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of m-PEG11-NHS ester, a versatile heterobifunctional crosslinker widely employed in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, physicochemical properties, and reaction mechanisms and provides detailed experimental protocols for its use.
Core Concepts: Introduction to m-PEG11-NHS Ester
m-PEG11-NHS ester, systematically named 2,5-dioxopyrrolidin-1-yl 2,5,8,11,14,17,20,23,26,29,32-undecaoxapentatriacontan-35-oate, is a chemical compound featuring a monomethylated polyethylene glycol (PEG) chain with eleven ethylene glycol repeating units.[1] This PEG chain is terminated at one end with a stable methoxy group and at the other with a highly reactive N-hydroxysuccinimide (NHS) ester. The methoxy-terminated PEG imparts hydrophilicity, which can enhance the solubility and stability of the conjugated molecule in aqueous environments.[2][3] The NHS ester functionality allows for the covalent attachment of the PEG chain to primary amines (-NH2) on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[2][3]
The defined length of the eleven-unit PEG chain provides a discrete spacer arm, which is crucial for applications where precise control over linker length is required, such as in the design of PROTACs.
Physicochemical Properties
A summary of the key physicochemical properties of m-PEG11-NHS ester is presented in the table below. While specific quantitative data for solubility and stability of the m-PEG11 variant is not extensively published, general characteristics of PEG-NHS esters are provided.
| Property | Value | Source |
| Chemical Name | 2,5-dioxopyrrolidin-1-yl 2,5,8,11,14,17,20,23,26,29,32-undecaoxapentatriacontan-35-oate | |
| Molecular Formula | C28H51NO15 | |
| Molecular Weight | 641.70 g/mol | |
| Appearance | White to off-white solid or powder | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in organic solvents such as DMSO and DMF. Limited solubility in aqueous buffers. | |
| Storage | Store at -20°C, desiccated and protected from light. |
Chemical Structure and Reaction Mechanism
The chemical structure of m-PEG11-NHS ester is fundamental to its function. The linear PEG chain provides spacing and solubility, while the terminal NHS ester is the reactive group for conjugation.
Caption: Chemical structure of m-PEG11-NHS ester.
The primary reaction of m-PEG11-NHS ester is with nucleophilic primary amines, such as the ε-amine of lysine residues and the N-terminus of proteins. This reaction proceeds via nucleophilic acyl substitution, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is most efficient at a slightly alkaline pH (7.2-8.5).
Caption: Reaction of m-PEG11-NHS ester with a primary amine.
Experimental Protocols
The following are generalized protocols for the conjugation of m-PEG11-NHS ester to proteins and small molecules. Optimization may be required for specific applications.
Conjugation to Proteins
This protocol describes a typical procedure for labeling a protein with m-PEG11-NHS ester.
Materials:
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Protein of interest
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m-PEG11-NHS ester
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Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
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Reaction Buffer: 0.1 M phosphate buffer, pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3
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Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine
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Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
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Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine).
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m-PEG11-NHS Ester Solution Preparation: Immediately before use, dissolve m-PEG11-NHS ester in anhydrous DMSO or DMF to a final concentration of 10-20 mg/mL.
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Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved m-PEG11-NHS ester to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
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Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
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Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
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Purification: Remove excess, unreacted m-PEG11-NHS ester and byproducts by size-exclusion chromatography, dialysis, or tangential flow filtration using an appropriate molecular weight cutoff.
Conjugation to Small Molecules
This protocol outlines a general method for reacting m-PEG11-NHS ester with an amine-containing small molecule.
Materials:
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Amine-containing small molecule
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m-PEG11-NHS ester
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Anhydrous aprotic solvent (e.g., DMF, DMSO, dichloromethane)
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Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
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Purification system (e.g., column chromatography, HPLC)
Procedure:
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Reactant Preparation: Dissolve the amine-containing small molecule in the anhydrous solvent.
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Conjugation Reaction: Add 1.0-1.2 equivalents of m-PEG11-NHS ester to the solution, followed by 1.5-2.0 equivalents of the tertiary amine base.
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Incubation: Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).
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Work-up and Purification: Upon completion, quench the reaction with a small amount of water. Remove the solvent under reduced pressure. Purify the crude product by column chromatography or preparative HPLC to obtain the desired conjugate.
Caption: Experimental workflow for protein conjugation.
Applications in Drug Development and Research
The unique properties of m-PEG11-NHS ester make it a valuable tool in various areas of research and drug development.
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PEGylation: The covalent attachment of PEG chains (PEGylation) to therapeutic proteins and peptides can improve their pharmacokinetic and pharmacodynamic properties. PEGylation can increase the hydrodynamic radius of the molecule, leading to reduced renal clearance and a longer in vivo half-life. It can also shield the protein from proteolytic degradation and reduce its immunogenicity.
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PROTACs: m-PEG11-NHS ester is frequently used as a linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The PEG linker in a PROTAC connects the target-binding and E3 ligase-binding moieties, and its length and flexibility are critical for optimal ternary complex formation and target degradation.
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Antibody-Drug Conjugates (ADCs): In the field of ADCs, PEG linkers can be used to attach cytotoxic drugs to monoclonal antibodies. The hydrophilic nature of the PEG linker can help to mitigate the aggregation of the often-hydrophobic drug-linker complex and improve the overall solubility and stability of the ADC.
Characterization of Conjugates
The successful conjugation of m-PEG11-NHS ester to a biomolecule must be confirmed and characterized. Common analytical techniques include:
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SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of a protein after PEGylation.
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Mass Spectrometry (MALDI-TOF or ESI-MS): Mass spectrometry provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of PEG chains attached per molecule (the degree of labeling).
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HPLC (Size-Exclusion, Reversed-Phase, Ion-Exchange): High-performance liquid chromatography can be used to separate the PEGylated product from the unreacted starting materials and to assess the purity and heterogeneity of the conjugate.
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NMR Spectroscopy: For smaller conjugates, nuclear magnetic resonance spectroscopy can provide detailed structural information and confirm the site of conjugation.
Conclusion
m-PEG11-NHS ester is a powerful and versatile chemical tool for the modification of biomolecules. Its well-defined structure, which combines a hydrophilic PEG spacer with a reactive NHS ester, enables the precise and efficient covalent attachment of PEG chains to proteins, peptides, and other amine-containing molecules. This guide provides a foundational understanding of its properties and applications, along with practical protocols to aid researchers in its successful implementation in their work. As the fields of bioconjugation and targeted therapeutics continue to evolve, the utility of well-defined linkers like m-PEG11-NHS ester is expected to grow.
